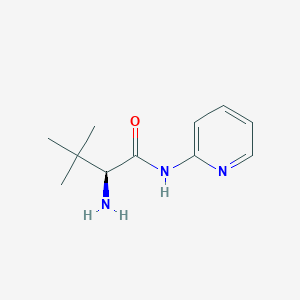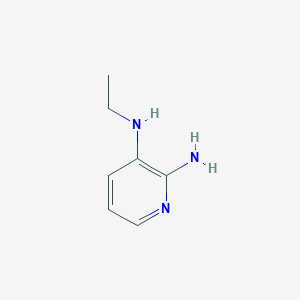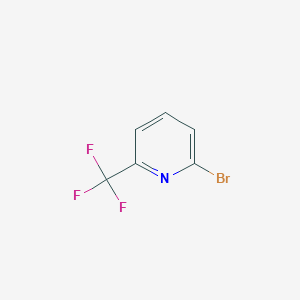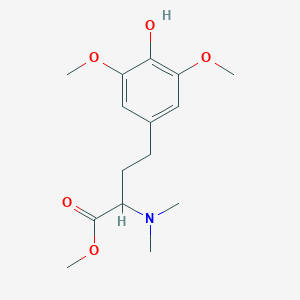
Solorinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solorinine is a natural product found in Peltigera rufescens, Peltigera degenii, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Solenopsin as a Ceramide Analog
- Background: Solenopsin, particularly (−)-Solenopsin A, is a compound found in fire ant venom that exhibits anti-angiogenic activity and influences phosphoinositol-3 kinase (PI3K) pathways. Its structural resemblance to ceramide, an important regulator in cell signaling and apoptosis, suggests potential therapeutic applications in treating hyperproliferative and malignant disorders, especially those associated with skin (Karlsson et al., 2015).
Solenopsin B in Modulating Signaling Pathways
- Computational Insights: Solenopsin B's ability to impact molecular genes and pathways has been computationally explored. It appears to downregulate crucial signaling pathways like Wnt, ErbB, and TGF-β, indicating its potential in modulating cellular processes and therapeutic applications (Das et al., 2017).
Solenopsin in Inhibiting Quorum-Sensing in Bacteria
- Antimicrobial Potential: Solenopsin A has shown the ability to disrupt quorum-sensing signaling in Pseudomonas aeruginosa, a key mechanism in bacterial virulence and biofilm formation. This suggests its potential as an anti-infective agent against bacterial infections (Park et al., 2008).
Solenopsin in Anti-Angiogenesis and PI3K Signaling Inhibition
- Cancer Research: Solenopsin has been identified as an inhibitor of angiogenesis and PI3K signaling pathways, crucial in various malignancies. Its inhibition of these pathways suggests potential use as an anti-cancer agent (Arbiser et al., 2007).
Solenopsin Analogs in Treating Psoriasis
- Dermatological Applications: In a mouse model of psoriasis, topical solenopsin analogs showed promising results in reducing inflammation and skin hyperplasia. This indicates their potential as treatments for chronic inflammatory skin diseases like psoriasis (Arbiser et al., 2017).
Solenopsin in Biofilm Inhibition
- Preventing Biofilm Formation: Studies reveal solenopsins' effectiveness in reducing bacterial adhesion and biofilm formation on surfaces. This property could be beneficial in medical and food industries to prevent biofilm-associated complications (Carvalho et al., 2019).
Eigenschaften
CAS-Nummer |
160098-90-8 |
|---|---|
Molekularformel |
C15H23NO5 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
methyl 2-(dimethylamino)-4-(4-hydroxy-3,5-dimethoxyphenyl)butanoate |
InChI |
InChI=1S/C15H23NO5/c1-16(2)11(15(18)21-5)7-6-10-8-12(19-3)14(17)13(9-10)20-4/h8-9,11,17H,6-7H2,1-5H3 |
InChI-Schlüssel |
CFZNGZOOAKOGEE-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCC1=CC(=C(C(=C1)OC)O)OC)C(=O)OC |
Kanonische SMILES |
CN(C)C(CCC1=CC(=C(C(=C1)OC)O)OC)C(=O)OC |
Synonyme |
solorinine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B62302.png)
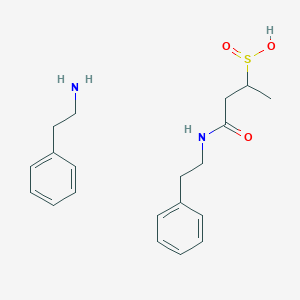
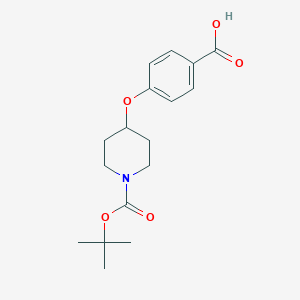
![(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B62306.png)
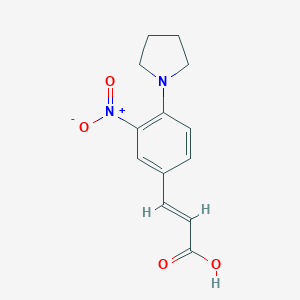



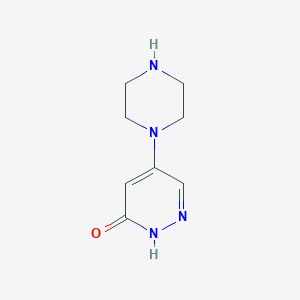
![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)
